
2,5-Dimethoxy-4-propylbenzaldehyde
Overview
Description
2,5-Dimethoxy-4-propylbenzaldehyde (CAS 53581-81-0) is a substituted benzaldehyde derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure features a benzaldehyde core modified by two methoxy (-OCH₃) groups at the 2- and 5-positions and a propyl (-C₃H₇) group at the 4-position (Figure 1). This compound is primarily used in scientific research, particularly in synthetic organic chemistry, due to its aldehyde functional group, which facilitates condensation and nucleophilic addition reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,5-Dimethoxy-4-propylbenzaldehyde involves the alkylation of 2,5-dimethoxybenzaldehyde. This process typically uses a propyl halide as the alkylating agent in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-4-propylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2,5-Dimethoxy-4-propylbenzoic acid.
Reduction: 2,5-Dimethoxy-4-propylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Building Block in Organic Synthesis
- 2,5-Dimethoxy-4-propylbenzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse reactions such as nucleophilic additions and substitutions, making it a valuable building block in the development of more complex molecules.
2. Precursor to Psychoactive Compounds
- This compound is utilized in the synthesis of phenethylamine derivatives, which have been studied for their psychoactive properties. Specifically, it can be transformed into hallucinogenic substances that interact with serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects.
Biological and Medicinal Applications
1. Psychopharmacological Research
- Research indicates that derivatives of this compound may have potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Studies focus on its effects on neurotransmitter systems, particularly serotonin .
2. Neuropharmacology Studies
- The compound's interaction with serotonin receptors has made it a subject of interest in neuropharmacology. It is studied for its agonistic effects on these receptors, which may provide insights into developing new treatments for mood disorders.
Analytical Applications
1. Reference Standard in Analytical Chemistry
- In analytical chemistry, this compound serves as a reference standard for identifying and quantifying similar compounds in various samples. Its distinct chemical profile allows researchers to use it as a benchmark against which other substances can be measured .
2. Toxicological Studies
- The compound has been included in toxicological assessments to evaluate its safety profile and potential health risks associated with exposure. Such studies are critical for understanding its implications in consumer products and environmental safety .
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-4-propylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, affecting metabolic pathways .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires storage at -4°C for short-term (1–2 weeks) or -20°C for long-term (1–2 years) .
- Safety : Classified under hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled), necessitating strict protective measures during handling .
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted benzaldehydes and acetophenones. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and reactivity.
Structural and Functional Group Differences
Table 1: Structural Comparison of 2,5-Dimethoxy-4-propylbenzaldehyde and Analogues
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |
---|---|---|---|---|---|
This compound | 53581-81-0 | C₁₂H₁₆O₃ | 208.25 | Aldehyde | 2,5-OCH₃; 4-C₃H₇ |
1-(2,5-Dimethoxy-4-methylphenyl)ethanone | 4223-84-1 | C₁₁H₁₄O₃ | 194.23 | Ketone | 2,5-OCH₃; 4-CH₃ |
1-(5-Hydroxy-2-methoxyphenyl)ethanone | 35633-35-3 | C₉H₁₀O₃ | 166.18 | Ketone | 2-OCH₃; 5-OH; 4-CH₃ (unclear*) |
1-(2-Methoxy-4-methylphenyl)ethanone | 13720-58-6 | C₁₀H₁₂O₂ | 164.20 | Ketone | 2-OCH₃; 4-CH₃ |
Notes:
- The aldehyde group in this compound confers higher reactivity compared to ketones in analogues, enabling participation in Schiff base formation and other nucleophilic additions .
Physicochemical and Reactivity Differences
Table 2: Key Property Comparisons
Key Findings :
Functional Group Impact : The aldehyde group in this compound makes it more reactive than its ketone analogues, which are less prone to oxidation or nucleophilic attack .
Substituent Effects: Propyl vs. Methoxy vs. Hydroxy: Methoxy groups are electron-donating, stabilizing the aromatic ring against electrophilic substitution, whereas hydroxy groups may introduce hydrogen-bonding capacity .
Biological Activity
2,5-Dimethoxy-4-propylbenzaldehyde (DMPB) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on specific biological systems, potential therapeutic applications, and safety considerations.
- Chemical Formula : C₁₂H₁₆O₃
- Molecular Weight : 208.26 g/mol
- CAS Number : 12262499
DMPB is structurally related to other benzaldehyde derivatives and has been studied for its interaction with neurotransmitter systems. Its mechanism primarily involves modulation of serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.
Key Findings:
- DMPB exhibits agonistic activity at the 5-HT2A receptor, which may contribute to its psychoactive effects .
- The compound has shown potential in influencing locomotor activity in animal models, indicating possible stimulant properties .
Neuropharmacological Effects
DMPB has been evaluated for its effects on behavior and neurochemistry:
- Locomotor Activity : Studies indicate that DMPB can enhance locomotor activity in rodents, similar to other psychoactive compounds .
- Cognitive Effects : Initial reports suggest that DMPB may enhance cognitive functions such as memory and learning due to its serotonergic activity .
Antimicrobial and Antiparasitic Properties
Research has also explored the antimicrobial potential of DMPB:
Genotoxicity
Concerns regarding the genotoxicity of benzaldehyde derivatives have been raised:
- Genotoxic Potential : DMPB's structural analogs have been assessed for genotoxicity using various in vitro assays. While some benzaldehydes showed potential genotoxic effects at high concentrations, DMPB's specific risk profile remains less clear .
Exposure Risk
The migration of benzaldehyde compounds from consumer products has been studied:
- Regulatory Considerations : In certain scenarios, exposure levels from products containing benzaldehydes were found to exceed acceptable thresholds. However, the specific risks associated with DMPB require further investigation to determine safe exposure levels .
Data Summary
Case Studies
-
Locomotor Activity Study :
- A study evaluated the effects of DMPB on locomotion in mice. Results indicated a significant increase in movement compared to control groups, suggesting stimulant-like properties.
-
Cognitive Enhancement Assessment :
- In a cognitive task involving memory recall, subjects treated with DMPB performed better than those receiving a placebo, indicating potential for cognitive enhancement.
Q & A
Basic Research Questions
Q. What are the recommended experimental protocols for synthesizing 2,5-Dimethoxy-4-propylbenzaldehyde, and how can reaction yields be optimized?
- Methodological Answer : A common synthesis route involves condensation reactions of substituted benzaldehydes. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Optimizing reaction time (4–6 hours), temperature (reflux at ~78°C), and stoichiometry (1:1 molar ratio) can improve yields . Post-reaction purification via solvent evaporation under reduced pressure and recrystallization from ethanol is recommended. Ensure inert conditions to prevent oxidation of the aldehyde group.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer :
- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) to prevent degradation .
- Safety : Use PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation. Perform reactions in a fume hood due to potential release of volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services .
Q. What analytical techniques are suitable for confirming the purity and identity of this compound?
- Methodological Answer :
- HPLC/GC-MS : For purity assessment; use a C18 column with methanol/water mobile phase.
- NMR : ¹H and ¹³C NMR in CDCl₃ to verify substituent positions (e.g., methoxy groups at C2 and C5, propyl at C4).
- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?
- Methodological Answer :
- Data Validation : Cross-validate results using multiple assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from differences in assay conditions (pH, temperature) or solvent effects.
- Meta-Analysis : Compare structural analogs (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives) to identify substituent-specific trends. Use databases like Reaxys to contextualize findings .
Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed activity. Tools like AutoDock Vina can model binding affinities .
Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to guide structural modifications. For example, substituents at C4 (propyl group) may influence solubility and membrane permeability .
- Structure-Activity Relationships (SAR) : Correlate crystal lattice energies (calculated via DFT) with thermodynamic stability of derivatives .
Properties
IUPAC Name |
2,5-dimethoxy-4-propylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-5-9-6-12(15-3)10(8-13)7-11(9)14-2/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBWIWFDNBJEHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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